molecular formula C20H17Cl2NO2 B15075141 N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide CAS No. 853311-59-8

N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide

Katalognummer: B15075141
CAS-Nummer: 853311-59-8
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: WMIGFOCMVIDLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide is a synthetic organic compound characterized by the presence of chloro and furan groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Amide bond formation: Coupling reactions between the amine and carboxylic acid derivatives, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and furan groups may facilitate binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-3-(5-(4-bromophenyl)furan-2-yl)propanamide
  • N-(3-Chloro-2-methylphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of chloro and furan groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Eigenschaften

CAS-Nummer

853311-59-8

Molekularformel

C20H17Cl2NO2

Molekulargewicht

374.3 g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H17Cl2NO2/c1-13-17(22)3-2-4-18(13)23-20(24)12-10-16-9-11-19(25-16)14-5-7-15(21)8-6-14/h2-9,11H,10,12H2,1H3,(H,23,24)

InChI-Schlüssel

WMIGFOCMVIDLJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.